molecular formula C6H4F10S2 B599204 1,4-Bis(pentafluorothio)benzene CAS No. 1219501-58-2

1,4-Bis(pentafluorothio)benzene

Cat. No.: B599204
CAS No.: 1219501-58-2
M. Wt: 330.202
InChI Key: QLIYRPKCXKSMRH-UHFFFAOYSA-N
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Description

1,4-Bis(pentafluorothio)benzene is a chemical compound with the molecular formula C6H4(SF5)2 It is characterized by the presence of two pentafluorosulfanyl groups attached to a benzene ring

Scientific Research Applications

1,4-Bis(pentafluorothio)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as high-performance coatings and electronic components.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(pentafluorothio)benzene typically involves the reaction of 1,4-dibromobenzene with pentafluorosulfanyl chloride (SF5Cl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H4Br2+2SF5ClC6H4(SF5)2+2HBrC_6H_4Br_2 + 2 SF_5Cl \rightarrow C_6H_4(SF_5)_2 + 2 HBr C6​H4​Br2​+2SF5​Cl→C6​H4​(SF5​)2​+2HBr

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pentafluorothio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorosulfanyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the pentafluorosulfanyl groups can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of alkyl or aryl derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(pentafluorothio)benzene involves its interaction with molecular targets through its pentafluorosulfanyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
  • 1-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)benzene
  • 4-(pentafluoro-lambda~6~-sulfanyl)benzene-1-sulfonyl chloride

Uniqueness

1,4-Bis(pentafluorothio)benzene is unique due to the presence of two pentafluorosulfanyl groups, which impart distinct chemical properties compared to similar compounds with only one such group

Properties

IUPAC Name

pentafluoro-[4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10S2/c7-17(8,9,10,11)5-1-2-6(4-3-5)18(12,13,14,15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIYRPKCXKSMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694129
Record name 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219501-58-2
Record name 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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